Tanshinone iia sulfonic acid
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Overview
Description
Preparation Methods
The preparation of tanshinone IIA sulfonic acid involves a sulfonation reaction of tanshinone IIA. The process typically uses sulfur trioxide or a sulfur trioxide compound in an organic solvent. After the reaction, the solution is filtered, and the filter cake is dissolved with a sodium-containing reagent to obtain sodium tanshinone IIA sulfonate . This method is preferred over traditional methods that use concentrated sulfuric acid, acetic acid, and acetic anhydride due to its lower environmental impact and higher yield .
Chemical Reactions Analysis
Tanshinone IIA sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tanshinone IIA sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It has been studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It is used in the treatment of cardiovascular diseases, cancer, and inflammatory conditions It has shown potential in enhancing the efficacy of immune checkpoint inhibitors in cancer therapy.
Industry: It is used in the formulation of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of tanshinone IIA sulfonic acid involves multiple molecular targets and pathways:
Antioxidant Activity: It activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins.
Anti-inflammatory Activity: It inhibits the TLR/NF-κB and MAPKs/NF-κB signaling pathways, reducing the production of inflammatory mediators.
Anticancer Activity: It induces apoptosis and autophagy in cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR and Wnt pathways.
Comparison with Similar Compounds
Tanshinone IIA sulfonic acid is unique compared to other similar compounds due to its water solubility and diverse pharmacological activities. Similar compounds include:
Tanshinone I: Another derivative of Salvia miltiorrhiza with similar but less potent pharmacological effects.
Cryptotanshinone: Known for its anticancer properties, it induces apoptosis and inhibits tumor growth through different mechanisms.
Carnosic Acid: Exhibits antioxidant and anti-inflammatory properties but is less effective in cancer treatment compared to this compound.
Biological Activity
Tanshinone IIA sulfonic acid (STS) is a water-soluble derivative of tanshinone IIA, a bioactive compound extracted from Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered significant attention due to its diverse biological activities, particularly in cardiovascular protection, anti-inflammatory effects, and potential anticancer properties. This article delves into the pharmacological mechanisms, clinical applications, and research findings related to STS.
Cardiovascular Protection
STS shows promising cardioprotective effects, particularly in conditions such as coronary heart disease (CHD) and myocardial infarction. Its mechanisms include:
- Anti-inflammatory Action : STS reduces levels of inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) . These reductions contribute to its protective effects against atherosclerosis and other cardiovascular diseases.
- Antioxidant Effects : STS has been shown to mitigate oxidative stress in cardiomyocytes, preventing apoptosis through the activation of various signaling pathways . For instance, it inhibits the PI3K/Akt pathway, which is crucial for cell survival.
- Angiogenesis Promotion : By enhancing angiogenesis, STS supports blood flow restoration in ischemic tissues .
Antitumor Activity
Research indicates that STS may exert anticancer effects through several mechanisms:
- Inhibition of Tumor Growth : STS has been found to induce apoptosis in various cancer cell lines, including colorectal cancer cells . It acts as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), which are enzymes involved in tumor immune evasion.
- Synergistic Effects with Immunotherapy : When combined with anti-PD1 therapy, STS enhances the therapeutic efficacy against tumors by modulating the immune response .
Clinical Applications
STS is widely used in traditional Chinese medicine for treating cardiovascular diseases. It is administered intravenously due to its low oral bioavailability. Clinical studies have demonstrated its effectiveness in improving patient outcomes in CHD by lowering lipid levels and reducing major cardiovascular events .
Case Studies and Research Findings
- Cardioprotection in Ischemia-Reperfusion Injury :
- Effect on Endothelial Cells :
- Antiviral Properties :
Data Summary
Properties
CAS No. |
105937-56-2 |
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Molecular Formula |
C19H18O6S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonic acid |
InChI |
InChI=1S/C19H18O6S/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24/h6-7H,4-5,8H2,1-3H3,(H,22,23,24) |
InChI Key |
UJCACMLMPLLRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)O |
Origin of Product |
United States |
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